Benzo[h]-1,6-naphthyridine, 6-oxide
Description
Overview of Benzonaphthyridine N-Oxides in Contemporary Heterocyclic Chemistry
Benzonaphthyridine N-oxides are a class of aromatic heterocyclic compounds that have emerged as significant targets in modern chemical research. The introduction of an N-oxide group to the benzonaphthyridine scaffold profoundly influences its electronic properties, reactivity, and biological profile, opening up new avenues for investigation and application.
The N-oxide functional group, characterized by a dative bond between a nitrogen atom and an oxygen atom, imparts unique properties to heterocyclic systems. nih.gov This functional group is not merely a simple derivative but a transformative feature that can significantly alter the parent molecule's characteristics. Aromatic N-oxides are generally more stable than their aliphatic counterparts. nih.gov The N-oxide moiety is highly polar and can act as a strong hydrogen bond acceptor, which can enhance the solubility of the molecule in polar solvents. nih.gov
From a reactivity standpoint, the N-oxide group can serve as an internal oxidant, participating in various chemical transformations. researchgate.net It can also direct electrophilic substitution to specific positions on the heterocyclic ring. Furthermore, the N-oxide functionality can be a precursor for the introduction of other functional groups through reactions such as deoxygenation and rearrangement. nih.gov In the realm of medicinal chemistry, the incorporation of an N-oxide can lead to compounds with novel or enhanced biological activities. nih.gov
Naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework, are of great interest in various fields of chemical research. nih.gov There are six possible isomers of naphthyridine, with the 1,8-naphthyridine (B1210474) scaffold being particularly well-studied. nih.gov
Naphthyridine derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net For instance, several 1,6-naphthyridine (B1220473) derivatives have shown potential as antibacterial agents and in the treatment of cardiac conditions. researchgate.net The structural versatility of the naphthyridine core allows for extensive functionalization, leading to the development of compounds with tailored properties for specific applications in materials science and medicinal chemistry.
Historical Development and Initial Investigations of Benzo[h]-1,6-naphthyridine Structures
The synthesis of the parent 1,6-naphthyridine ring system has been a subject of interest for decades. Early attempts to synthesize 1,6-naphthyridine via the Skraup reaction, a classic method for quinoline (B57606) synthesis, were not initially successful. acs.org However, refinements to this method eventually led to the preparation of 1,6-naphthyridine. acs.org A significant modification involved the use of 4-aminopyridine-N-oxide as a starting material, which, upon reaction, yielded 1,6-naphthyridine-N-oxide. This intermediate was then reduced to afford the parent 1,6-naphthyridine. acs.org The first one-step synthesis of 1,6-naphthyridine was reported in 1967. rsc.org
The fusion of a benzene (B151609) ring to the 1,6-naphthyridine core gives rise to the benzo[h]-1,6-naphthyridine scaffold. Research into this specific class of compounds has been driven by the quest for novel molecular architectures with unique properties. Synthetic strategies to construct the benzo[h]-1,6-naphthyridine framework have been developed, often involving multi-step sequences. While specific historical details on the very first synthesis of the unsubstituted Benzo[h]-1,6-naphthyridine are not extensively documented in readily available literature, the general interest in polycyclic aza-aromatic compounds suggests its exploration within the broader context of heterocyclic chemistry. The synthesis of derivatives of this ring system has been reported, indicating ongoing research in this area.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxidobenzo[h][1,6]naphthyridin-6-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-14-8-9-4-3-7-13-12(9)10-5-1-2-6-11(10)14/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYJFXASCWLYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C=[N+]2[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483846 | |
| Record name | Benzo[h]-1,6-naphthyridine, 6-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25952-30-1 | |
| Record name | Benzo[h]-1,6-naphthyridine, 6-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo H 1,6 Naphthyridine, 6 Oxide and Its Derivatives
Direct N-Oxidation Strategies of Benzo[h]-1,6-naphthyridine
The direct N-oxidation of the benzo[h]-1,6-naphthyridine core to its 6-oxide is a key transformation for accessing a range of derivatives with potentially altered chemical and biological properties. This approach involves the selective oxidation of the nitrogen atom at position 6.
Peroxide-Mediated Oxidation Protocols
Peroxy acids are common reagents for the N-oxidation of aza-aromatic compounds. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are widely used for their effectiveness in oxidizing nitrogen heterocycles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction typically proceeds via the electrophilic attack of the peroxy acid on the lone pair of the nitrogen atom. While a direct experimental protocol for the N-oxidation of benzo[h]-1,6-naphthyridine using m-CPBA was not explicitly found in the searched literature, the general reactivity of such systems suggests this would be a viable method.
Another common peroxide-based system for N-oxidation is the use of hydrogen peroxide in the presence of an acid, often acetic acid or trifluoroacetic anhydride (B1165640). researchgate.netnih.gov This combination generates a more potent oxidizing species in situ, a peroxy acid, which can then effect the N-oxidation. The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve the desired 6-oxide selectively.
Table 1: Representative Peroxide-Mediated N-Oxidation Reactions of Aza-aromatic Compounds
| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Reference |
| 2-chloromethylpyridyl derivatives | m-CPBA | Dichloromethane (B109758) | Low temperature | 2-chloromethylpyridine-N-oxide derivatives | researchgate.net |
| Electron deficient pyridines | Trifluoroacetic anhydride, Hydrogen peroxide-urea complex | Not specified | Mild conditions | Pyridine-N-oxides | researchgate.net |
| Cyclohexene | 30% Hydrogen peroxide | Water | Organic solvent- and halide-free | Adipic acid | nih.gov |
Chemoselective N-Oxidation Approaches
In molecules containing multiple nitrogen atoms, achieving chemoselective N-oxidation is a significant challenge. The benzo[h]-1,6-naphthyridine system contains two nitrogen atoms at positions 1 and 6. The relative basicity and steric accessibility of these nitrogen atoms will influence the site of oxidation. Generally, the more basic and sterically accessible nitrogen will be oxidized preferentially.
For related aza-aromatic compounds containing multiple nitrogen atoms, selective N-oxidation has been achieved by controlling the reaction conditions and the choice of oxidant. For instance, in molecules containing both aliphatic amines and heteroaromatic nitrogens, a strategy of in situ protonation of the more basic aliphatic amine can be used to direct the oxidation to the heteroaromatic nitrogen. nih.gov This principle could be applied to achieve selectivity in the N-oxidation of benzo[h]-1,6-naphthyridine derivatives. One modification to a Skraup reaction, a common method for synthesizing quinoline (B57606) derivatives, involved using 4-aminopyridine-N-oxide as the starting material to produce 1,6-naphthyridine-N-oxide, which was then reduced to the free base. acs.org
De Novo Construction of the Benzo[h]-1,6-naphthyridine Skeletal Framework
The de novo construction of the benzo[h]-1,6-naphthyridine skeleton offers a versatile approach to a wide range of substituted derivatives, starting from acyclic or simpler heterocyclic precursors.
Intramolecular Diels-Alder Cycloaddition Reactions in Core Synthesis
A powerful strategy for the synthesis of the benzo[h]-1,6-naphthyridine core involves an intramolecular Diels-Alder reaction of an aryl oxazole (B20620) with a tethered acrylamide (B121943). ucla.edu This method has been developed as a route to the antileukemic aromatic alkaloid 2-bromoleptoclinidinone. ucla.edu The intramolecular nature of this [4+2] cycloaddition facilitates the formation of the pyridine (B92270) ring fused to the benzo moiety. ucla.eduresearchgate.net The subsequent loss of water from the bicyclic intermediate leads to the aromatic benzo[h]-1,6-naphthyridine system. ucla.edu The efficiency of this cycloaddition can be influenced by the nature of the substituents on the acrylamide and the reaction conditions. For example, warming an ester amide derivative in benzene (B151609) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to afford the desired tricyclic product in good yield. ucla.edu
Table 2: Intramolecular Diels-Alder Synthesis of a Benzo[h]-1,6-naphthyridine Derivative
| Precursor | Reagents/Conditions | Product | Yield | Reference |
| Methyl (E)-4-[phenylmethyl-(2-[2-oxazolyl]phenyl)amino]-4-oxo-2-butenoate | Benzene, 4-Dimethylaminopyridine (DMAP), Reflux | Methyl 5-oxo-6-phenylmethylbenzo[h]-1,6-naphthyridine-4-carboxylate | 50% | ucla.edu |
Cyclization Reactions for Benzo[h]-1,6-naphthyridine Formation
Various cyclization strategies have been employed for the construction of the benzo[h]-1,6-naphthyridine framework. The Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, is a classic method for the synthesis of quinolines and related heterocycles. acs.org This approach can be adapted to produce benzo[h]-1,6-naphthyridines by using appropriately substituted aminoquinolines as starting materials. researchgate.netimedpub.com
A regioselective approach involves the N-propargylation of aromatic aminobenzaldehydes, followed by reaction with propargylamine (B41283) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net Another modern and efficient method is the Catellani reaction, which has been optimized for the one-step synthesis of N-substituted benzo ucla.eduresearchgate.netnaphthyridinones in good to excellent yields from N-substituted o-bromobenzamides and 4-bromoquinolines. nih.gov Furthermore, a novel one-pot, three-component reaction involving a nucleophilic aromatic substitution (SNAr), intramolecular cyclization, and Suzuki coupling has been developed for the efficient synthesis of benzo[h] ucla.eduresearchgate.netnaphthyridin-2(1H)-ones. nih.gov
Table 3: Cyclization Reactions for the Synthesis of Benzo[h]-1,6-naphthyridine Derivatives
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 4-Aminoquinolines and cyclic β-ketoesters | Not specified | Benzo[h] ucla.eduresearchgate.netnaphthyridine derivatives | researchgate.net |
| N-substituted o-bromobenzamides and 4-bromoquinolines | Catellani reaction conditions | N-substituted benzo ucla.eduresearchgate.netnaphthyridinones | nih.gov |
| 2-(N-propargylamino)benzaldehydes and arylamines | CuBr2, air oxidation | 5,6-dihydrodibenzo[b,h] ucla.eduresearchgate.netnaphthyridines | researchgate.net |
| 4-Amino butenenitrile quinoline and diethyl 2-(ethoxymethylene) malonate | Diphenyl ether, reflux | 4-hydroxy benzo[h] ucla.eduresearchgate.netnaphthyride | imedpub.com |
| Ethyl (Z)-3-(6-bromo-4-chloroquinolin-3-yl)acrylate, aniline, and boronic ester | HCl, Pd(PPh3)4, K3PO4, microwave irradiation | Benzo[h] ucla.eduresearchgate.netnaphthyridin-2(1H)-ones | nih.gov |
Rearrangement-Based Synthetic Routes to Benzo[h]-1,6-naphthyridines
An intriguing synthetic approach to the benzo[h]-1,6-naphthyridine system involves the rearrangement of a more complex heterocyclic precursor. It has been reported that heating hexahydro-5H-pyrrolo[2,1-c] ucla.eduresearchgate.netbenzodiazepine-2,5,11-trione in boiling phosphoryl chloride leads to a rearranged product, 3,5-dichlorobenzo[h]-1,6-naphthyridine. This transformation provides a unique entry into the benzo[h]-1,6-naphthyridine ring system, although the mechanism of this rearrangement is likely complex, involving ring-opening and subsequent recyclization steps. The pyrrolo[2,1-c] ucla.eduresearchgate.netbenzodiazepines are themselves of interest as they bind to guanine (B1146940) residues in the minor groove of DNA. nih.gov
Table 4: Rearrangement-Based Synthesis of a Benzo[h]-1,6-naphthyridine Derivative
| Starting Material | Reagents/Conditions | Product | Reference |
| Hexahydro-5H-pyrrolo[2,1-c] ucla.eduresearchgate.netbenzodiazepine-2,5,11-trione | Phosphoryl chloride, boiling | 3,5-Dichlorobenzo[h]-1,6-naphthyridine | researchgate.net |
Strategic Functionalization and Derivatization During Synthetic Pathways
The strategic functionalization of the benzo[h]-1,6-naphthyridine scaffold is a critical aspect of its synthetic chemistry, enabling the introduction of various substituents to modulate its chemical and physical properties. Research has explored derivatization at multiple positions of the heterocyclic and carbocyclic rings, as well as transformations involving the N-oxide group.
A key strategy for the derivatization of the benzo[h]-1,6-naphthyridine core involves the direct functionalization of the corresponding N-oxide. A notable example is the synthesis of benzo[h] ucla.edunih.govnaphthyridine-5-carbonitrile, which commences from the benzo[h]-1,6-naphthyridine N-oxide. researchgate.net This transformation is smoothly achieved by treating the N-oxide with trimethylsilyl (B98337) cyanide (Me3SiCN) in dichloromethane at low temperatures. researchgate.net The resulting nitrile can then be hydrolyzed to the corresponding carboxylic acid under basic conditions. researchgate.net This method provides a direct route to introduce a carbon-based functional group at the C5 position, leveraging the reactivity of the N-oxide.
Electrophilic substitution reactions represent another important avenue for the functionalization of benzo[h]-1,6-naphthyridine derivatives. For instance, a 4-hydroxybenzo[h] ucla.edunih.govnaphthyridine-2,5-dione scaffold has been subjected to various electrophilic substitution reactions, including nitration, chlorination, and bromination, to introduce substituents at the C3 position. researchgate.net N-acylation has also been successfully performed on this scaffold. researchgate.net
Furthermore, functionalization can be achieved through the strategic placement of reactive handles on the precursor molecules. The synthesis of 4-chloro and 4-hydroxy benzo[h]-1,6-naphthyridine derivatives has been accomplished through the cyclization of suitably substituted quinoline precursors. imedpub.com For example, refluxing an appropriate 4-amino methylene diethyl malonate quinoline derivative in diphenyl ether can yield a 4-hydroxy benzo[h] ucla.edunih.govnaphthyridine. imedpub.com Subsequent treatment with phosphoryl chloride (POCl3) can then convert the hydroxyl group into a chloro group, which serves as a versatile point for further derivatization. imedpub.com
In the context of related, but structurally distinct systems like 1,6-phenanthroline, the 6-oxide has been shown to react with reagents such as acetic anhydride and phosphoryl chloride, indicating potential pathways for derivatization that could be explored for benzo[h]-1,6-naphthyridine, 6-oxide. researchgate.net
The introduction of substituents on the tetrahydrobenzo[b] ucla.edunih.govnaphthyridine core has also been extensively studied. Starting from 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] ucla.edunih.govnaphthyridines, various functional groups can be introduced. mdpi.com For instance, phenylethynyl groups can be attached at the C1 position through a reaction with the appropriate phenylacetylene (B144264) in the presence of a copper catalyst. mdpi.com Similarly, indol-3-yl derivatives can be synthesized by reacting the tetrahydrobenzo[b] ucla.edunih.govnaphthyridine with substituted indoles. mdpi.com These functionalization strategies highlight the versatility of the benzo[h]-1,6-naphthyridine scaffold in accommodating a wide range of substituents.
The following tables summarize key functionalization and derivatization reactions for the benzo[h]-1,6-naphthyridine system and its precursors.
Table 1: Derivatization of Benzo[h]-1,6-naphthyridine N-oxide
| Starting Material | Reagent(s) | Solvent | Conditions | Product | Reference |
| Benzo[h]-1,6-naphthyridine N-oxide | Trimethylsilyl cyanide (Me3SiCN) | CH2Cl2 | 0–5 °C | Benzo[h] ucla.edunih.govnaphthyridine-5-carbonitrile | researchgate.net |
Table 2: Functionalization of Benzo[h]-1,6-naphthyridine Scaffolds
| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |
| Diethyl 2-((2-chloroquinolin-4-yl)amino)methylene)malonate | Diphenyl ether | Reflux | Ethyl 5-chloro-4-hydroxybenzo[h] ucla.edunih.govnaphthyridine-3-carboxylate | 70-75% | imedpub.com |
| Ethyl 5-chloro-4-hydroxybenzo[h] ucla.edunih.govnaphthyridine-3-carboxylate | POCl3 | Reflux | Ethyl 4,5-dichlorobenzo[h] ucla.edunih.govnaphthyridine-3-carboxylate | 40% | imedpub.com |
| 4-Hydroxybenzo[h] ucla.edunih.govnaphthyridine-2,5-dione | Nitrating, chlorinating, or brominating agents | - | 3-substituted derivatives | - | researchgate.net |
| 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] ucla.edunih.govnaphthyridine | Phenylacetylene, CuI, DIAD | Room Temperature | 2-Alkyl-10-chloro-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] ucla.edunih.govnaphthyridine | - | mdpi.com |
| 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] ucla.edunih.govnaphthyridine | Indole, DIAD | - | 1-(Indol-3-yl) derivative | - | mdpi.com |
Reactivity and Mechanistic Investigations of Benzo H 1,6 Naphthyridine, 6 Oxide
1,3-Dipolar Cycloaddition Reactions of Benzo[h]-1,6-naphthyridine 6-oxide.researchgate.netclockss.org
Benzo[h]-1,6-naphthyridine, 6-oxide engages in 1,3-dipolar cycloaddition reactions, a versatile method for constructing five-membered heterocyclic rings. mdpi.com These reactions typically proceed through the formation of reactive intermediates and their subsequent interaction with various dipolarophiles.
Formation of N-Ylide Intermediates.researchgate.netclockss.org
The initial step in the 1,3-dipolar cycloaddition of benzo[h]-1,6-naphthyridine 6-oxide involves the generation of an N-ylide intermediate. This transient species is typically formed by the reaction of the N-oxide with a suitable reagent, such as an activated alkyne. The N-ylide possesses a positive charge on the nitrogen atom and a negative charge on an adjacent atom, rendering it a reactive 1,3-dipole.
Reactions with Diverse Dipolarophiles (e.g., Acetylenedicarboxylates).researchgate.netclockss.org
Once formed, the N-ylide intermediate readily reacts with a variety of dipolarophiles. Acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are common reaction partners. The cycloaddition of the N-ylide to the carbon-carbon triple bond of the acetylenedicarboxylate leads to the formation of a primary cycloadduct.
A study on the reaction of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] kuleuven.beresearchgate.netnaphthyridines with activated alkynes demonstrated that the reactivity is influenced by substituents on the naphthyridine ring. mdpi.com For instance, the presence of an electron-withdrawing group at the C-8 position was necessary for the reaction to proceed. mdpi.com
Proposed Reaction Mechanisms (e.g., Ring Contraction, Aziridine (B145994) Derivatives, Ring Opening).researchgate.netclockss.org
The primary cycloadducts formed from the reaction of benzo[h]-1,6-naphthyridine 6-oxide N-ylides and dipolarophiles can undergo further transformations, leading to a variety of final products. The specific reaction pathway is often influenced by the reaction conditions and the nature of the substituents. Proposed mechanistic pathways include:
Ring Contraction: The initial cycloadduct may undergo a rearrangement leading to a product with a smaller ring system.
Formation of Aziridine Derivatives: Under certain conditions, the reaction can yield stable aziridine derivatives.
Ring Opening: The primary adduct can undergo ring opening, followed by further rearrangements to form different heterocyclic structures.
Nucleophilic Substitution Reactions Involving the N-Oxide Moiety.researchgate.net
The N-oxide group in this compound activates the heterocyclic ring system towards nucleophilic attack. This enables a range of nucleophilic substitution reactions that are otherwise difficult to achieve.
Vicarious Nucleophilic Substitution of Hydrogen.researchgate.net
Vicarious nucleophilic substitution (VNS) is a powerful method for the direct replacement of hydrogen atoms in electron-deficient aromatic rings. wikipedia.orgorganic-chemistry.org In the context of this compound, the N-oxide group sufficiently activates the ring for VNS reactions to occur. This reaction typically involves a carbanion containing a leaving group at the carbanionic center. organic-chemistry.org The carbanion adds to the aromatic ring, and subsequent elimination of the leaving group and a proton from the ring restores aromaticity, resulting in the net substitution of a hydrogen atom. organic-chemistry.org This method allows for the introduction of various substituents onto the benzo[h]-1,6-naphthyridine core.
Cyanation Methodologies Utilizing Benzonaphthyridine N-Oxides.researchgate.net
The introduction of a cyano group into the benzo[h]-1,6-naphthyridine skeleton can be achieved through nucleophilic substitution reactions involving the N-oxide. A reported method for the synthesis of benzo[c] researchgate.netkuleuven.benaphthyridine-6-carbonitrile and benzo[h] kuleuven.beresearchgate.netnaphthyridine-5-carbonitrile involves the treatment of the corresponding benzonaphthyridine N-oxides with trimethylsilyl (B98337) cyanide (Me3SiCN). researchgate.net This reaction proceeds smoothly to afford the desired nitriles, which can be further hydrolyzed to the corresponding carboxylic acids. researchgate.net This methodology provides a direct and efficient route to cyano-substituted benzo[h]-1,6-naphthyridines.
Reactions with Methylsulfinyl Carbanions and Related Carbanions
The reaction of heteroaromatic N-oxides with nucleophilic carbanions, such as the methylsulfinyl carbanion (dimsyl anion), is a versatile method for functionalization. In the case of benzoquinoline N-oxides, which are structurally analogous to this compound, intriguing reactivity patterns have been observed. The reaction can proceed via two main pathways: methylation of the aromatic ring or liberation of the N-oxide group to yield the parent heterocycle.
Theoretical studies on the reaction of benzo[f]quinoline (B1222042) 4-oxide and benzo[h]quinoline (B1196314) 1-oxide with methylsulfinyl carbanion have shed light on the factors governing this dichotomy. pharm.or.jpresearchgate.net The preferred reaction pathway is determined by the calculated Gibbs free energies of activation for the competing transition states. pharm.or.jpdigitallibrary.co.in For benzo[h]quinoline 1-oxide, the liberation of the N-oxide group to form benzo[h]quinoline is the favored pathway, a finding that correlates well with experimental yields. pharm.or.jp
A proposed mechanism for the liberation of the N-oxide group involves the initial attack of the methylsulfinyl carbanion at a position ortho to the N-oxide. pharm.or.jpresearchgate.net This is followed by a series of steps, including a proton transfer, which ultimately leads to the elimination of the N-oxide functionality. researchgate.net The presence of substituents on the benzoquinoline N-oxide ring can influence the reaction outcome. For instance, a methyl group at certain positions can increase the activation energy for both pathways, potentially hindering the reaction altogether. pharm.or.jp
The following table summarizes the calculated activation energies for the competing pathways in the reaction of various benzoquinoline N-oxides with methylsulfinyl carbanion, providing insight into the likely reactivity of this compound.
| Reactant | Reaction Pathway | Calculated Gibbs Free Energy of Activation (kcal/mol) | Experimental Yield of Deoxygenated Product (%) |
| Benzo[f]quinoline 4-oxide | Liberation of N-oxide | 23.5 | 75 |
| Benzo[f]quinoline 4-oxide | ortho-Methylation | 28.1 | - |
| Benzo[h]quinoline 1-oxide | Liberation of N-oxide | 22.9 | 80 |
| Benzo[h]quinoline 1-oxide | ortho-Methylation | 27.5 | - |
| 4-Methyl-benzo[h]quinoline 1-oxide | Liberation of N-oxide | 23.2 | 70 |
| 4-Methyl-benzo[h]quinoline 1-oxide | ortho-Methylation | 28.0 | - |
| 2-Methyl-benzo[h]quinoline 1-oxide | Liberation of N-oxide | 29.3 | 0 |
| 2-Methyl-benzo[h]quinoline 1-oxide | ortho-Methylation | 30.7 | 0 |
| Benzo[g]quinoline 1-oxide | Liberation of N-oxide | 28.9 | 0 |
| Benzo[g]quinoline 1-oxide | ortho-Methylation | 25.4 | 85 (methylated product) |
Data sourced from Matsuzaki et al., Chem. Pharm. Bull. 48(4) 525-528 (2000). pharm.or.jp
Protonation/Deprotonation Equilibria and Their Impact on N-Oxide Scaffolds
The N-oxide functionality in this compound significantly influences its electronic properties and, consequently, its acid-base behavior. The oxygen atom of the N-oxide group is a site of negative charge, making it a potential proton acceptor. However, the basicity of heteroaromatic N-oxides is generally lower than that of the parent heterocycles. This is due to the delocalization of the lone pair of electrons on the oxygen atom into the aromatic system.
The protonation/deprotonation equilibrium of the N-oxide scaffold is crucial as it can modulate the reactivity of the molecule. Protonation of the N-oxide oxygen can enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Conversely, the electron-donating character of the N-oxide group can influence the acidity of C-H bonds on the aromatic rings.
The ability of N-oxide scaffolds to participate in proton transfer is also evident in their use as catalysts. For instance, a manganese(I) complex featuring a naphthyridine-N-oxide ligand has been shown to be effective in the catalytic alkylation of ketones, a process that relies on proton/hydride transfer steps. researchgate.net This highlights the potential of the N-oxide group in this compound to engage in hydrogen bonding and influence catalytic cycles.
Metal-Mediated Transformations and Catalytic Applications in Reactivity
The N-oxide group in this compound can act as a directing group in metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new substituents. This strategy has been widely employed for the functionalization of various heteroaromatic N-oxides.
Palladium-catalyzed C-H arylation of quinoline (B57606) N-oxides, for example, has been shown to proceed with high selectivity at the C8-position, a position analogous to those in the benzo portion of this compound. researchgate.net This regioselectivity is noteworthy as it differs from the C2-selectivity often observed in other palladium-catalyzed functionalizations of quinoline derivatives. researchgate.net Similarly, palladium-catalyzed alkenylation of pyridine (B92270) N-oxides occurs with excellent regioselectivity at the ortho-position. nih.gov
The following table provides examples of metal-mediated C-H functionalization of N-oxide systems, illustrating the potential for selective transformations on the this compound scaffold.
| N-Oxide Substrate | Catalyst/Reagent | Product | Reference |
| Quinoline N-oxide | Pd(OAc)2 / Iodoarene | C8-Aryl-quinoline N-oxide | J. Am. Chem. Soc. 2012, 134, 4, 1823–1826 |
| Pyridine N-oxide | Pd(OAc)2 / Alkene | ortho-Alkenyl-pyridine N-oxide | J. Am. Chem. Soc. 2008, 130, 29, 9254–9256 |
| Quinoline N-oxide | Cu(OAc)2 / O-benzoyl hydroxylamine | C8-Amino-quinoline N-oxide | Org. Lett. 2014, 16, 19, 5088–5091 |
Oxidative Cyclization Reactions within Naphthyridine Systems
Oxidative cyclization is a powerful synthetic tool for the construction of fused heterocyclic systems, including those containing a naphthyridine core. nih.govresearchgate.net These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds under oxidative conditions, frequently mediated by transition metal catalysts. nih.gov
While direct examples of oxidative cyclization leading to this compound are not extensively documented, related transformations highlight the feasibility of such approaches. For instance, the synthesis of benzo[b]chromeno[4,3,2-de] nih.govresearchgate.netnaphthyridines has been achieved through the intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid. nih.govresearchgate.net This reaction is believed to proceed via a cyclic intermediate, with the aromaticity of the final product driving the oxidation. nih.gov
Metal-catalyzed oxidative cyclizations are also prevalent in the synthesis of related nitrogen-containing fused rings. For example, copper-catalyzed intramolecular oxidative C-H amidation has been used to synthesize imidazo[1,2-a]pyridine (B132010) derivatives. Such reactions underscore the potential for developing novel synthetic routes to functionalized benzo[h]-1,6-naphthyridine systems through carefully designed oxidative cyclization strategies.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Ylide and Adduct Structural Assignment
While specific NMR data for ylides and adducts of "Benzo[h]-1,6-naphthyridine, 6-oxide" are not extensively documented in publicly available literature, the structural assignment of various other benzo[h]-1,6-naphthyridine derivatives heavily relies on ¹H and ¹³C NMR spectroscopy. These techniques provide a wealth of information regarding the chemical environment of individual protons and carbon atoms within the molecule.
A study on the synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netasianpubs.orgnaphthyridines and their subsequent reactions to form various adducts showcases the utility of NMR in tracking chemical transformations. The formation of N-vinyl derivatives, for example, is confirmed by the appearance of new signals in the ¹H NMR spectrum corresponding to the vinyl protons. mdpi.com
Table 1: Selected ¹H and ¹³C NMR Data for a Benzo[b] researchgate.netasianpubs.orgnaphthyridine Derivative mdpi.com
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netasianpubs.orgnaphthyridine | 8.18 (d, 1H), 8.00 (d, 1H), 7.70 (t, 1H), 7.56 (t, 1H), 3.84 (s, 2H), 3.28 (t, 2H), 2.87 (t, 2H), 2.58 (s, 3H) | 156.6, 147.2, 139.5, 129.8, 128.9, 126.8, 126.6, 125.1, 123.7, 56.0, 52.5, 46.1, 33.8 |
Mass Spectrometry for Product Characterization and Mechanistic Insights
Mass spectrometry is a powerful technique for determining the molecular weight of compounds and for gaining structural information through the analysis of fragmentation patterns. In the context of benzo[h]-1,6-naphthyridine chemistry, MS is routinely used to confirm the identity of newly synthesized derivatives and to shed light on reaction pathways.
For example, the characterization of various substituted benzo[b] researchgate.netasianpubs.orgnaphthyridine derivatives was unequivocally supported by high-resolution mass spectrometry (HRMS) using MALDI⁺ (Matrix-Assisted Laser Desorption/Ionization) as the ionization technique. The observed molecular ion peaks in the HRMS spectra matched the calculated molecular weights of the target compounds with high accuracy, leaving no doubt as to their elemental composition. mdpi.com
Furthermore, the fragmentation patterns observed in the mass spectra of benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines have been analyzed to understand their gas-phase decomposition. The fragmentation typically involves the loss of small molecules such as CO, halogen acids (HCl, HBr), and HCN, providing valuable clues about the connectivity of the molecular structure.
Table 2: High-Resolution Mass Spectrometry Data for a Benzo[b] researchgate.netasianpubs.orgnaphthyridine Derivative mdpi.com
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netasianpubs.orgnaphthyridine | C₁₃H₁₃ClN₂ | 233.0846 | 233.0831 |
X-ray Diffraction Analysis for Solid-State Structural Determination of Benzo[h]-1,6-naphthyridine Derivatives
The crystal structure of 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h] researchgate.netasianpubs.orgnaphthyridin-6-amine revealed a nearly planar tetracyclic ring system. The analysis also showed the presence of weak intermolecular C-H···N hydrogen bonds, which contribute to the formation of centrosymmetric dimers in the crystal. nih.gov
These X-ray crystallographic studies are crucial for validating the structures proposed by spectroscopic methods and for understanding the subtle steric and electronic effects that govern the properties of these complex heterocyclic systems.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is widely used to investigate the properties of N-heterocyclic compounds.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For Benzo[h]-1,6-naphthyridine, 6-oxide, this would involve modeling its reactions, such as electrophilic or nucleophilic additions, cycloadditions, or rearrangements. By identifying the structures of reactants, intermediates, transition states, and products, a detailed step-by-step reaction mechanism can be proposed. For instance, in reactions involving N-oxides, DFT can clarify the role of the N-oxide group in directing the reaction pathway. The cyanation of benzonaphthyridine N-oxides, for example, proceeds through mechanisms that can be elucidated by locating the relevant transition states and intermediates on the computed potential energy surface. mdpi.com
A key outcome of identifying transition state structures is the ability to calculate the activation energy (Ea) for a given reaction step. This energy barrier determines the reaction rate. By comparing the activation energies of competing reaction pathways, DFT can predict the most likely outcome of a reaction. For example, in the synthesis of substituted benzo[h] ucla.edunih.govnaphthyridines, different cyclization pathways may be possible; DFT calculations could predict which route is kinetically favored by identifying the path with the lowest activation energy barrier. ucla.edu
Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| C-5 Nitration | TS1 | 15.2 |
| C-7 Nitration | TS2 | 18.5 |
| C-10 Nitration | TS3 | 16.8 |
Note: The data in this table is illustrative and represents the type of results obtained from DFT calculations.
DFT can predict where a molecule is most likely to react. Reactivity descriptors, such as the Fukui function, local softness, and condensed-to-atom electrophilic and nucleophilic indices, are calculated to identify the most reactive sites. For this compound, this would predict which carbon or nitrogen atom is most susceptible to attack by electrophiles or nucleophiles. For instance, studies on the reactivity of 10-chloro-tetrahydrobenzo[b] ucla.edunih.govnaphthyridines have shown that substituent effects can dramatically alter reactivity, a phenomenon that can be rationalized and predicted using DFT-based reactivity descriptors. mdpi.com This allows for the prediction of regioselectivity in reactions like nitration, halogenation, or metalation.
Molecular Dynamics Simulations and Conformational Analysis
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular flexibility, and intermolecular interactions. researchgate.net For a relatively rigid system like this compound, MD simulations would be particularly useful for studying its interactions with solvent molecules or a biological target, such as an enzyme's active site. The simulations can reveal the stability of different binding poses and the conformational flexibility of the molecule within a constrained environment. nih.gov
Electronic Structure Analysis and Control Knobs for Selectivity
A deep analysis of the electronic structure provides "control knobs" for tuning chemical selectivity. Properties derived from the wavefunction or electron density, such as the distribution of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Natural Bond Orbital (NBO) analysis, reveal the electronic nature of the molecule. For this compound, the N-oxide functionality significantly alters the electronic landscape compared to the parent benzo[h]-1,6-naphthyridine. The oxygen atom is a strong electron-donating group via resonance but also inductively withdrawing, creating a complex pattern of electron density that governs reactivity. By computationally modifying substituents on the aromatic rings, one can systematically alter the energies and localizations of the frontier orbitals, thereby tuning the molecule's reactivity and the selectivity of its reactions.
Table 2: Illustrative Electronic Properties of Benzo[h]-1,6-naphthyridine and its N-oxide
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Benzo[h]-1,6-naphthyridine | -6.2 | -1.5 | 2.1 |
| This compound | -5.8 | -1.9 | 4.5 |
Note: The data in this table is illustrative, based on general trends for N-oxidation, and represents the type of results obtained from electronic structure calculations.
Computational Design and Prediction of Novel N-Oxide Ligands and Scaffolds
Computational methods are at the forefront of rational drug design and materials science. nih.govnih.gov The benzo[h] ucla.edunih.govnaphthyridine scaffold is present in compounds with interesting biological activities, including potential anticancer and antimalarial properties. researchgate.netnih.govnih.gov Using the core structure of this compound, computational tools can be used to design novel ligands with enhanced properties. This involves in silico screening of virtual libraries of derivatives, where different substituents are computationally added to the scaffold. Their properties, such as binding affinity to a specific protein target (via molecular docking) or desired electronic properties, are then calculated. This predictive power allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Advanced Applications in Chemical Research
Role as Ligands in Metal-Catalyzed Organic Reactions
Currently, there is limited specific information available from the provided search results detailing the direct application of Benzo[h]-1,6-naphthyridine, 6-oxide as a ligand in metal-catalyzed organic reactions. However, the broader class of benzo[b]naphthyridines has been explored for its capacity to form metal complexes, suggesting a potential area for future investigation with the benzo[h] isomer and its N-oxide. nih.gov
Development of Supramolecular Chemistry Systems (e.g., Molecular Receptors, Host-Guest Complexes)
The development of supramolecular systems such as molecular receptors or host-guest complexes involving this compound is not extensively documented in the available research. Supramolecular chemistry often relies on specific host-guest interactions, and while various macrocyclic hosts are known, the role of this particular N-oxide as a guest or host component remains an area for further exploration.
Utilization as Scaffolds for Novel Functional Materials
The benzo[h] scholarscentral.comnih.govnaphthyridine framework serves as a valuable scaffold for constructing larger, functional molecules. nih.govnih.gov Its rigid, planar structure is a desirable feature for building materials with specific electronic or photophysical properties.
Integration into Luminescence Materials
While various heterocyclic compounds are integrated into luminescent materials, specific data on the integration of this compound for this purpose is not detailed in the provided search results.
Applications in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)
The application of this compound in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs) is not specifically described in the available literature. Research in this area often focuses on compounds with extensive conjugation and specific electron-donating or -accepting properties, and while the parent structure has been investigated for electronic properties, the N-oxide's role is not yet defined.
Building Blocks in Complex Molecule Synthesis and Methodological Development
The most clearly defined role for this compound in chemical research is as a strategic building block in the synthesis of more complex molecules. The N-oxide functional group provides a reactive handle that allows for transformations not as readily achieved with the parent heterocycle.
Precursors for Diverse Polycyclic Aromatic Systems
Benzo[h]-1,6-naphthyridine N-oxides serve as valuable precursors for creating a variety of polycyclic aromatic systems. scholarscentral.com A key reaction involves the treatment of the N-oxide with trimethylsilyl (B98337) cyanide (Me3SiCN), which smoothly converts it into benzo[h] scholarscentral.comnih.govnaphthyridine-5-carbonitrile. scholarscentral.com This nitrile derivative can then be hydrolyzed to the corresponding carboxylic acid, opening pathways to further functionalization and the construction of elaborate molecular frameworks. scholarscentral.com This method highlights the utility of the N-oxide in introducing new functional groups onto the core heterocyclic structure. The parent benzo[h]-1,6-naphthyridine system itself is a key component in synthetic routes aimed at producing complex, biologically active alkaloids. nih.gov
| Precursor Compound | Reagent | Product | Application of Product |
| This compound | Trimethylsilyl cyanide (Me3SiCN) | Benzo[h] scholarscentral.comnih.govnaphthyridine-5-carbonitrile | Intermediate for further synthesis (e.g., hydrolysis to carboxylic acid) |
Intermediates for Carbonitrile and Carboxylic Acid Derivatization
The presence of the N-oxide on the Benzo[h]-1,6-naphthyridine scaffold makes it a valuable intermediate for the synthesis of carbonitrile and subsequently carboxylic acid derivatives. This transformation is crucial for developing new pharmaceuticals and materials, as these functional groups significantly influence a molecule's properties.
The conversion of the N-oxide to a carbonitrile is often accomplished through a modified Reissert-Henze reaction. researchgate.netacs.org This reaction typically involves treating the N-oxide with a cyanating agent like trimethylsilyl cyanide (TMSCN) in the presence of an activating agent such as benzoyl chloride or dimethylcarbamoyl chloride. acs.org The reaction proceeds through an intermediate that is susceptible to nucleophilic attack by the cyanide ion, leading to the formation of the carbonitrile at a position adjacent to the N-oxide. For related heterocyclic N-oxides, such as those of pyridine (B92270) and quinoline (B57606), this method has proven effective for regioselective cyanation. acs.orgnih.gov
Once the carbonitrile derivative is synthesized, it can be hydrolyzed to the corresponding carboxylic acid. sparkl.mechemistrysteps.com This hydrolysis can be carried out under either acidic or basic conditions. commonorganicchemistry.comlibretexts.orglibretexts.org Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid, directly yields the carboxylic acid. libretexts.orglibretexts.org In contrast, base-catalyzed hydrolysis with a reagent like sodium hydroxide (B78521) initially produces a carboxylate salt, which then requires acidification to yield the final carboxylic acid. libretexts.orglibretexts.org This two-step process, from N-oxide to carbonitrile to carboxylic acid, provides a versatile route to introduce a key functional group for further molecular modifications. nih.gov
Table 1: Reaction Pathway for Derivatization
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Cyanation (Reissert-Henze) | Trimethylsilyl cyanide, Benzoyl chloride | Benzo[h]-1,6-naphthyridine carbonitrile derivative |
| 2 | Hydrolysis | HCl (acidic) or NaOH then H+ (basic) | Benzo[h]-1,6-naphthyridine carboxylic acid derivative |
Bioisosteric Replacements and Scaffold Rational Design in Chemical Biology Research
The this compound structure is a significant scaffold in chemical biology and medicinal chemistry, particularly for its use in rational drug design and as a bioisosteric replacement. nih.govacs.org Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical and chemical properties to improve the compound's biological activity or pharmacokinetic profile. wikipedia.orgresearchgate.net
The rigid, multi-ring structure of the benzo[h]-1,6-naphthyridine core, with its nitrogen atoms acting as hydrogen bond acceptors, allows it to mimic other biologically important heterocyclic systems. nih.govacs.orgnih.gov The N-oxide group further enhances its capacity for hydrogen bonding and can serve as a bioisosteric replacement for a carbonyl group, a substitution that has proven beneficial in developing inhibitors for enzymes like thrombin and p38 MAP kinase. nih.gov This ability to act as a bioisostere allows medicinal chemists to modify lead compounds to enhance efficacy and reduce side effects. acs.org
In rational scaffold design, the benzo[h]-1,6-naphthyridine framework serves as a foundational structure that can be systematically modified. researchgate.netmdpi.com Its derivatives have shown a wide range of biological activities, including potential as anticancer and antimicrobial agents. mdpi.comresearchgate.net The ability to perform various chemical reactions on the scaffold allows for the creation of a library of related compounds. These compounds can then be tested to understand structure-activity relationships, leading to the development of more potent and selective therapeutic agents. researchgate.net
Table 2: Features of this compound in Rational Design
| Feature | Relevance in Chemical Biology |
|---|---|
| Rigid Polycyclic Core | Provides a defined three-dimensional structure for predictable interactions with biological targets. |
| Nitrogen Heteroatoms | Act as hydrogen bond acceptors, mimicking interactions of endogenous ligands. |
| N-Oxide Functionality | Enhances hydrogen bonding potential and serves as a bioisostere for carbonyl groups. nih.gov |
| Modifiable Scaffold | Allows for systematic derivatization to explore structure-activity relationships. researchgate.net |
| Bioisosteric Potential | Can replace other heterocyclic systems to optimize drug-like properties. nih.govacs.org |
Future Research Directions and Emerging Areas
Development of Innovative and Sustainable Synthetic Routes
The demand for environmentally benign chemical processes has spurred research into greener synthetic methods for producing Benzo[h]-1,6-naphthyridine, 6-oxide and related naphthyridine structures. Traditional syntheses often rely on harsh conditions, organic solvents, and expensive metal catalysts, which present environmental and economic challenges. acs.org
Future research is focused on developing innovative and sustainable synthetic routes that align with the principles of green chemistry. Key areas of exploration include:
Water-Based Synthesis: Utilizing water as a solvent offers significant environmental benefits due to its abundance, safety, and non-toxic nature. acs.org Recent studies have demonstrated the feasibility of gram-scale synthesis of 1,8-naphthyridines in water, sometimes employing biocompatible ionic liquids as catalysts. acs.org This approach minimizes the use of volatile organic compounds and simplifies product purification.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. sphinxsai.com This technology can lead to significantly higher product yields and shorter reaction times compared to conventional heating methods, contributing to more energy-efficient and sustainable processes. sphinxsai.com
Catalyst-Free and Metal-Free Reactions: The development of catalyst-free and metal-free synthetic protocols is a major goal in green chemistry. acs.orgrsc.org Researchers are exploring one-pot, multi-component reactions that proceed under mild conditions without the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. researchgate.netresearchgate.net
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of N-oxides represents a highly chemo- and regioselective approach. nih.gov This method can produce specific isomers under mild conditions, avoiding the formation of unwanted byproducts. nih.gov
These innovative synthetic strategies promise to make the production of this compound more efficient, cost-effective, and environmentally friendly.
Exploration of Undiscovered Reactivity Pathways and Transformations
The N-oxide moiety in this compound significantly alters the reactivity of the parent naphthyridine ring system, opening up avenues for novel chemical transformations. mdpi.com While the fundamental reactivity of N-oxides is understood, there is still much to explore regarding the specific pathways available to this complex heterocyclic structure.
Future investigations will likely focus on:
Reactions with Nucleophiles and Electrophiles: The N-oxide group activates the heteroaromatic ring towards both nucleophilic and electrophilic attack. mdpi.comyoutube.com A deeper understanding of these reactions could lead to the synthesis of a wide range of new derivatives with unique properties. For instance, reactions with nucleophiles can lead to the introduction of various functional groups at specific positions on the ring. researchgate.net
Rearrangement Reactions: N-oxides can undergo various rearrangement reactions, such as the Meisenheimer rearrangement, which can be used to synthesize novel heterocyclic systems. nih.gov The specific conditions that trigger these rearrangements in this compound are a promising area for future study.
Radical Reactions: The N-oxide group can participate in single-electron transfer processes, suggesting the potential for radical-mediated transformations. nih.govnih.gov This reactivity could be harnessed for applications in areas such as artificial photosynthesis or the development of novel antioxidant compounds. nih.gov
Deoxygenation and Hydroxylation: Studies on other heterocyclic N-oxides have shown that they can undergo deoxygenation and hydroxylation at the adjacent alpha-carbon in the presence of certain reagents. nih.gov Investigating these transformations for this compound could provide new synthetic routes to valuable derivatives.
A comprehensive exploration of these reactivity pathways will not only expand the chemical toolbox for modifying this scaffold but also pave the way for the discovery of new compounds with potentially valuable biological or material properties.
Advanced Computational Modeling for Predictive Structure-Reactivity Relationships
Computational modeling has become an indispensable tool in modern chemistry, offering insights into molecular structure, reactivity, and properties that can be difficult to obtain through experimental methods alone. For this compound, advanced computational modeling can play a crucial role in predicting its behavior and guiding the design of new derivatives.
Key areas where computational modeling can make a significant impact include:
Predicting Reaction Mechanisms: Quantum chemical calculations can be used to elucidate the mechanisms of various reactions involving this compound. acs.org By modeling the transition states and intermediates, researchers can gain a deeper understanding of the factors that control reaction outcomes and selectivity. acs.org
Structure-Reactivity Relationships: Computational models can be used to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). acs.orgnih.gov These models can correlate specific structural features of this compound derivatives with their reactivity or other properties, enabling the rational design of new compounds with desired characteristics. nih.gov
Predicting Spectroscopic Properties: Computational methods can accurately predict various spectroscopic properties, such as NMR and mass spectra, which can aid in the characterization of newly synthesized compounds. mdpi.combeilstein-journals.org
Modeling Interactions with Biological Targets: For potential medicinal applications, computational docking studies can be used to predict how this compound and its derivatives interact with biological targets such as enzymes or receptors. researchgate.net This can help in the identification of promising drug candidates.
The synergy between computational modeling and experimental work will be essential for accelerating the discovery and development of new applications for this compound. Predictive models can help to prioritize synthetic targets and reduce the number of experiments required, saving time and resources. aip.orgnoaa.govmdpi.comresearchgate.netnih.gov
Integration of this compound in Next-Generation Materials Design
The unique electronic and photophysical properties of naphthyridine derivatives, including this compound, make them attractive building blocks for the design of next-generation materials. researchgate.net The introduction of the N-oxide functionality can further enhance these properties, opening up new possibilities for advanced applications. nih.govrsc.org
Emerging areas of research in this field include:
Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of the naphthyridine core makes it a promising scaffold for luminescent materials used in OLEDs. researchgate.net The N-oxide group can influence the electronic properties of the molecule, potentially leading to improved efficiency and color tuning in OLED devices.
Sensors and Bioimaging Agents: The fluorescence properties of some N-oxide derivatives can be exploited for the development of chemical sensors and bioimaging probes. rsc.org For example, "turn-on" fluorescence can be achieved through the cleavage of the N-O bond in the presence of specific analytes or under certain biological conditions. rsc.org
Polymeric Materials: Polymeric N-oxides have shown potential as "stealth" materials in biomedical applications due to their low protein binding and low immunogenicity. nih.govacs.org Integrating the this compound moiety into polymer chains could lead to new materials with enhanced properties for drug delivery, surface coatings, and other biomedical uses. acs.org
Catalysis: Heteroaromatic N-oxides can act as catalysts or co-catalysts in a variety of chemical reactions. mdpi.com The unique electronic nature of this compound could be leveraged to design novel catalysts with high efficiency and selectivity for specific transformations. rsc.org
The exploration of this compound in materials science is still in its early stages, but the potential for creating innovative materials with tailored properties is vast. Future research will likely focus on synthesizing and characterizing new derivatives and evaluating their performance in these and other advanced applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzo[h]-1,6-naphthyridine, 6-oxide and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization and oxidation steps. For example, 4-chloro-1,6-naphthyridine can be oxidized using m-chloroperoxybenzoic acid (mCPBA) in chloroform under reflux to yield the 6-oxide derivative with 45% efficiency . Another approach involves reacting 2-aminoquinoline derivatives with cyclic β-ketoesters or diethyl maleate in ethanol under reflux (60–70°C) to form intermediates, which are subsequently oxidized or chlorinated (e.g., using POCl₃) to generate substituted benzo[h]-1,6-naphthyridine oxides .
Q. How are Benzo[h]-1,6-naphthyridine derivatives characterized structurally?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at 3337–3443 cm⁻¹, C=O at 1645–1693 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.6 ppm, methyl groups at δ 2.6 ppm) .
- Mass spectrometry (EI-MS) : Determines molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been observed for these compounds?
- Methodological Answer : Antimicrobial screening at 1000 ppm reveals selective activity:
- Gram-positive bacteria : Compound 4c inhibits S. aureus (zone of inhibition: 12–14 mm) .
- Gram-negative bacteria : Compound 4f shows efficacy against E. coli but not P. aeruginosa .
- Advanced testing : MIC (Minimum Inhibitory Concentration) assays are recommended to quantify potency .
Advanced Research Questions
Q. How do substituents influence the antimicrobial activity of benzo[h]-1,6-naphthyridine derivatives?
- Methodological Answer :
- Electron-withdrawing groups (e.g., Cl at position 4) enhance activity against B. megaterium (e.g., compound 4f, MIC: 25 µg/mL) .
- Hydrophobic substituents (e.g., aryl groups) improve membrane penetration in S. aureus .
- Structure-Activity Relationship (SAR) : Use computational tools (e.g., molecular docking) to map interactions with bacterial enzymes like FabI or fatty acid biosynthesis proteins .
Q. What reaction mechanisms explain the selective oxidation of 1,6-naphthyridine to its N-oxide?
- Methodological Answer :
- Oxidant choice : mCPBA selectively targets the pyridine nitrogen due to steric and electronic factors, yielding the 6-oxide isomer (38% yield) over the 1-oxide (12%) .
- Solvent effects : Chloroform stabilizes the transition state during oxidation, while polar solvents like water favor di-N-oxidation (e.g., 1,6-dioxide formation at 86% yield with Na₂WO₄/H₂O₂) .
Q. Can benzo[h]-1,6-naphthyridine derivatives act as anticancer agents?
- Methodological Answer :
- In vitro screening : Derivatives like dibenzo[b,h][1,6]naphthyridinecarboxamides inhibit A549 lung cancer cells (IC₅₀: 8–12 µM) via PDK1/Akt pathway modulation .
- Mechanistic studies : Molecular docking reveals hydrogen bonding with Topo II active sites (binding energy: −9.2 kcal/mol) .
- Comparative assays : Evaluate against clinical standards (e.g., pemetrexed) to benchmark efficacy .
Methodological Recommendations
- Contradiction Analysis : When conflicting activity data arise (e.g., compound 8a vs. 4c against P. aeruginosa), validate via dose-response curves and check for assay variability (e.g., broth microdilution vs. disk diffusion) .
- Green Synthesis : Explore catalyst-free cyclization in aqueous media (e.g., 70% yield for naphtho[1,6]naphthyridines under ultrasound) to reduce reliance on toxic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
